molecular formula C16H10ClFN2O3 B375590 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-38-9

2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B375590
CAS RN: 220986-38-9
M. Wt: 332.71g/mol
InChI Key: CHZLLSSWQZIJFJ-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives can be synthesized through a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the crystal structure of 2-amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is described as monoclinic, with specific dimensions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2-amino-4H-pyran-3-carbonitriles involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Amino-2-chloro-3-fluorophenol is a white solid crystal with a melting point of 111-112 degrees Celsius .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, quinoline derivatives, which have a similar structure, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 2-Amino-4-fluorophenol has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the research of similar compounds involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . The discovery of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is also a focus .

properties

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3/c1-7-5-11-14(16(21)22-7)12(8(6-19)15(20)23-11)13-9(17)3-2-4-10(13)18/h2-5,12H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZLLSSWQZIJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119751
Record name 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

CAS RN

220986-38-9
Record name 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220986-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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